2-Bromo-4-fluorophenyl chlorothioformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluorophenyl chlorothioformate is an organic compound with the chemical formula C7H3BrClFOS. It contains a bromine atom, a fluorine atom, a chlorine atom, and a sulfonyl formate group . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
The preparation of 2-Bromo-4-fluorophenyl chlorothioformate typically involves the following steps :
Reaction of 2-Bromo-4-fluorobenzene with Chloroformyl Chloride: This step involves the reaction of 2-Bromo-4-fluorobenzene with chloroformyl chloride (thionyl chloride) to produce 2-Bromo-4-fluorobenzoyl chloride (2-Bromo-4-fluorophenyl chloroformate).
Formation of this compound: The intermediate product from the first step is then reacted with thionyl chloride to form this compound.
Analyse Chemischer Reaktionen
2-Bromo-4-fluorophenyl chlorothioformate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include thionyl chloride, chloroformyl chloride, and various nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl chlorothioformates.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluorophenyl chlorothioformate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluorophenyl chlorothioformate involves its reactivity with nucleophiles and other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-fluorophenyl chlorothioformate can be compared with other similar compounds such as :
- 2-Fluorophenyl Chlorothioformate
- 4-Chlorophenyl Chlorothioformate
- 2,5-Difluorophenyl Chlorothioformate
- 2,3-Difluorophenyl Chlorothioformate
- 4-Bromo-3-Methylphenyl Chlorothioformate
These compounds share similar structural features but differ in the specific substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C7H3BrClFOS |
---|---|
Molekulargewicht |
269.52 g/mol |
IUPAC-Name |
O-(2-bromo-4-fluorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H3BrClFOS/c8-5-3-4(10)1-2-6(5)11-7(9)12/h1-3H |
InChI-Schlüssel |
LIWMOVFKXKYQSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)OC(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.